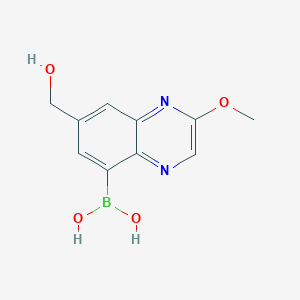
1-Ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C9HF7. This compound is characterized by the presence of an ethynyl group and multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability .
Preparation Methods
The synthesis of 1-Ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available precursors such as 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene.
Reaction Conditions: The ethynylation process is carried out using reagents like acetylene gas in the presence of a suitable catalyst, such as palladium or copper, under controlled temperature and pressure conditions.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding carbonyl compounds or reduction reactions to form alkanes.
Coupling Reactions: The ethynyl group allows the compound to participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
1-Ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene is used in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-Ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its ethynyl and fluorine groups. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the reaction conditions and the nature of the target molecules . The compound’s unique electronic properties, imparted by the fluorine atoms, play a crucial role in its reactivity and selectivity in various chemical reactions .
Comparison with Similar Compounds
1-Ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene can be compared with other similar fluorinated aromatic compounds:
1-Ethynyl-4-(trifluoromethyl)benzene: This compound lacks the additional fluorine atoms present in this compound, resulting in different reactivity and stability.
4-Ethynyl-α,α,α-trifluorotoluene: Similar to the previous compound, it has fewer fluorine atoms and exhibits different chemical properties.
4-(Trifluoromethyl)phenylacetylene: This compound also has an ethynyl group but differs in the position and number of fluorine atoms, affecting its reactivity and applications.
Properties
CAS No. |
61794-56-7 |
|---|---|
Molecular Formula |
C9HF7 |
Molecular Weight |
242.09 g/mol |
IUPAC Name |
1-ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9HF7/c1-2-3-5(10)7(12)4(9(14,15)16)8(13)6(3)11/h1H |
InChI Key |
ZIKCIEVMHMODFF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923182.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B13923188.png)
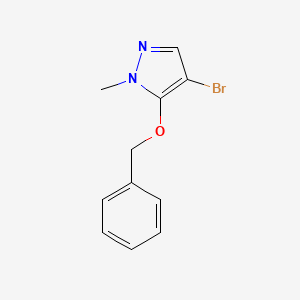
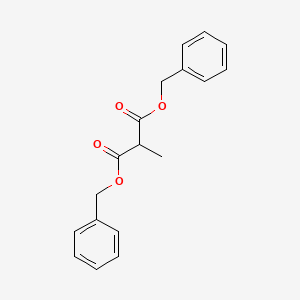
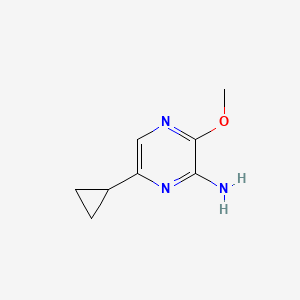
![[4-(2-Trimethylsilyl-ethoxymethoxy)-naphthalen-2-yl]-methanol](/img/structure/B13923220.png)
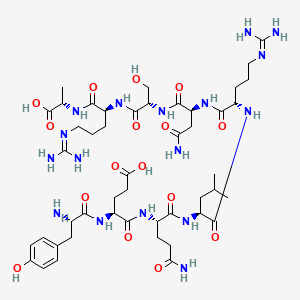
![5-(1-Methyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13923240.png)
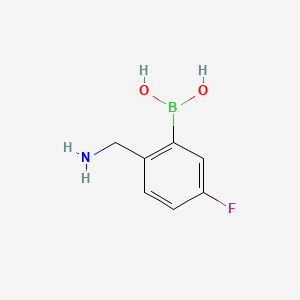
![2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-](/img/structure/B13923253.png)
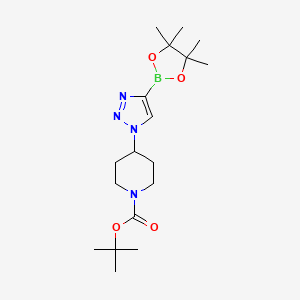
![3-[1-(Trifluoromethyl)vinyl]benzonitrile](/img/structure/B13923289.png)
![2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile](/img/structure/B13923292.png)
